Product packaging for 1-[6-(Triphenylmethoxy)hexyl]thymine(Cat. No.:CAS No. 921587-93-1)

1-[6-(Triphenylmethoxy)hexyl]thymine

Cat. No.: B10814643
CAS No.: 921587-93-1
M. Wt: 468.6 g/mol
InChI Key: POQKPOUSJVGFHD-UHFFFAOYSA-N
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Description

1-[6-(Triphenylmethoxy)hexyl]thymine is a chemically modified nucleoside designed for advanced research applications, particularly in nucleic acid chemistry and the synthesis of oligonucleotides. The compound features a thymine base, which is one of the four fundamental nucleobases in DNA, where it plays a critical role in genetic information storage through specific base pairing with adenine via two hydrogen bonds . This molecule is functionalized with a 6-(triphenylmethoxy)hexyl chain, a structure that typically serves as a protective group for hydroxyl functions; the triphenylmethyl (trityl) group is a common protecting group in synthetic organic chemistry, helping to prevent unwanted side reactions during complex multi-step syntheses . The primary research value of this compound lies in its potential use as a building block or intermediate in the automated or solid-phase synthesis of modified DNA strands. It may be incorporated into oligonucleotides to introduce a specific, chemically addressable spacer arm (the hexyl chain) at a defined location. Such modifications are crucial in bioconjugation, for attaching labels like fluorophores or biotin, immobilizing DNA on surfaces to create microarrays, or studying DNA-protein interactions. The protective trityl group can also be exploited for analytical purposes, as its removal under mild acidic conditions is often monitored to confirm the success of each coupling cycle in oligonucleotide synthesis. Furthermore, given that thymine bases are known targets for enzymatic repair mechanisms, such as those involving thymine DNA glycosylase which corrects G-T mismatches , and are susceptible to forming thymine dimers under UV light , this modified derivative could be a valuable tool in probing DNA damage and repair pathways. Researchers might use it to create custom DNA substrates for enzymology studies. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O3 B10814643 1-[6-(Triphenylmethoxy)hexyl]thymine CAS No. 921587-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921587-93-1

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

5-methyl-1-(6-trityloxyhexyl)pyrimidine-2,4-dione

InChI

InChI=1S/C30H32N2O3/c1-24-23-32(29(34)31-28(24)33)21-13-2-3-14-22-35-30(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27/h4-12,15-20,23H,2-3,13-14,21-22H2,1H3,(H,31,33,34)

InChI Key

POQKPOUSJVGFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 6 Triphenylmethoxy Hexyl Thymine

Synthesis and Functionalization of the Hexyl Linker Precursors

The synthesis of the title compound necessitates a hexyl linker functionalized with a triphenylmethoxy group at one end and a reactive group for coupling to thymine (B56734) at the other. A common precursor for such a linker is 1,6-dibromohexane. This can be reacted with triphenylphosphine (B44618) to generate a phosphonium (B103445) salt, such as 6-bromohexyl-triphenylphosphonium bromide, which is a versatile intermediate for various coupling reactions.

Alternatively, a precursor containing a hydroxyl group can be utilized. For example, 6-bromo-1-hexanol (B126649) can be used to first alkylate thymine, with the resulting hydroxyl group being subsequently protected with the triphenylmethoxy group.

The triphenylmethoxy group is typically introduced by reacting the hydroxyl-functionalized linker with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as pyridine. The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation.

Protection and Deprotection Chemistry Relevant to the Triphenylmethoxy Moiety

The triphenylmethoxy (trityl) group is a widely used acid-labile protecting group for primary alcohols due to its steric bulk, which provides selectivity. Its introduction and removal are critical steps in the synthesis of 1-[6-(Triphenylmethoxy)hexyl]thymine.

Protection: The protection of a primary hydroxyl group with trityl chloride is typically carried out in a non-protic solvent like pyridine, which also serves as a base to neutralize the HCl byproduct. The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).

Deprotection: The trityl group is readily cleaved under acidic conditions. The rate of deprotection can be modulated by the choice of acid and solvent. Mild acids such as 80% acetic acid can be used for deprotection. For faster cleavage, stronger acids like trifluoroacetic acid (TFA) are employed. The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage to form the alcohol and the highly stable trityl cation. The stability of this cation is a key driver for the reaction.

The lability of the trityl group can be fine-tuned by substitution on the phenyl rings. For example, the presence of a p-methoxy group increases the stability of the corresponding cation, making the methoxytrityl (MMT) group even more acid-labile than the parent trityl group.

Coupling Reactions and Purification Techniques for Compound Isolation

The key coupling reaction in the synthesis of this compound is the N-alkylation of the thymine ring. As discussed, this can be achieved through various methods, including direct alkylation with a 6-(triphenylmethoxy)hexyl halide or a Mitsunobu reaction with 6-(triphenylmethoxy)hexanol.

Following the coupling reaction, purification is essential to isolate the desired product from unreacted starting materials, byproducts, and reagents. A common byproduct in reactions involving triphenylphosphine, such as the Mitsunobu reaction, is triphenylphosphine oxide. nih.gov

Chromatographic techniques are indispensable for the purification of the final compound and its intermediates. Column chromatography on silica (B1680970) gel is a standard method for separating compounds with different polarities. The choice of eluent system is crucial for achieving good separation. For instance, a gradient of methanol (B129727) in methylene (B1212753) chloride has been used to purify similar phosphonium salts.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Two primary synthetic routes to this compound can be envisioned, each with its own advantages and disadvantages in terms of efficiency and selectivity.

Route A: Alkylation with a Pre-functionalized Linker

This route involves the initial synthesis of 6-(triphenylmethoxy)hexyl halide, followed by its reaction with thymine.

Disadvantages: The direct alkylation of unprotected thymine can lead to a mixture of N1 and N3 isomers, reducing the yield of the desired product and requiring careful purification. Using N3-protected thymine would improve selectivity but adds extra steps to the synthesis.

Route B: Alkylation with a Hydroxy-linker followed by Protection

This route involves the alkylation of thymine with a 6-halo-1-hexanol, followed by the protection of the terminal hydroxyl group with a triphenylmethoxy group.

Advantages: The initial alkylation with a smaller, less hindered alkylating agent might proceed more efficiently. The regioselectivity issue at the thymine nitrogens still needs to be addressed, likely through N3 protection.

Disadvantages: This route is more linear and involves an additional protection step at a later stage of the synthesis.

FeatureRoute A: Pre-functionalized LinkerRoute B: Post-alkylation Protection
Key Steps 1. Synthesis of 6-(trityloxy)hexyl halide2. Alkylation of thymine1. Alkylation of thymine with 6-halo-1-hexanol2. Tritylation of the hydroxyl group
Selectivity Potentially lower N1/N3 selectivity without N3-protectionPotentially lower N1/N3 selectivity without N3-protection
Efficiency More convergentMore linear
Key Challenge Controlling regioselectivity during alkylationAdditional protection step required

Integration of 1 6 Triphenylmethoxy Hexyl Thymine into Oligonucleotide Architectures

Phosphoramidite (B1245037) Synthesis Utilizing Modified Thymine (B56734) Building Blocks

The cornerstone of synthetic DNA and RNA manufacturing is the phosphoramidite method of solid-phase synthesis. wikipedia.orgdanaher.com This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, most commonly controlled pore glass (CPG) or polystyrene. wikipedia.orgbiotage.com The integration of modified nucleosides like 1-[6-(Triphenylmethoxy)hexyl]thymine into this workflow requires the preparation of a corresponding phosphoramidite derivative.

Preparation of this compound Phosphoramidite

The synthesis of a phosphoramidite building block from the parent nucleoside analogue, this compound, is a critical prerequisite for its use in automated oligonucleotide synthesis. While the parent compound already contains a 5'-hydroxyl protecting group in the form of the triphenylmethoxy (trityl) moiety, the key step is the phosphitylation of the 3'-hydroxyl group of the deoxyribose sugar.

The general and well-established procedure for this conversion involves reacting the 3'-hydroxyl group with a phosphitylating agent. nih.gov The most common agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of a weak acid activator like 4,5-dicyanoimidazole. nih.gov

The synthesis pathway can be outlined as follows:

Starting Material : The process begins with a precursor, likely 1-(6-hydroxyhexyl)thymine, which is then protected at the 6-hydroxyl position with a triphenylmethyl (trityl) chloride. This yields the core compound, this compound. This compound is technically not a nucleoside as it lacks the deoxyribose sugar. To be incorporated into an oligonucleotide backbone, it must first be attached to a deoxyribose sugar, and then the 5'-hydroxyl of that sugar would be protected, typically with a dimethoxytrityl (DMT) group, while the 3'-hydroxyl remains free for phosphitylation.

Phosphitylation : The 5'-O-DMT-protected nucleoside analogue is dissolved in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (argon or nitrogen). The phosphitylating reagent and an activator are added. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or HPLC.

Work-up and Purification : Once the reaction is complete, it is quenched, and the crude product is purified, usually by silica (B1680970) gel column chromatography, to yield the final, stable this compound phosphoramidite, ready for use in an automated DNA synthesizer. silantes.com

Step Reagents and Conditions Purpose
Protection Trityl Chloride, PyridineProtection of the terminal hydroxyl on the hexyl linker.
Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine, Anhydrous DichloromethaneConversion of the 3'-hydroxyl group of the corresponding nucleoside into a reactive phosphoramidite.
Purification Silica Gel ChromatographyIsolation of the pure phosphoramidite monomer.
This interactive table outlines a generalized synthetic approach for preparing a phosphoramidite from its corresponding modified nucleoside.

Optimization of Solid-Phase Oligonucleotide Synthesis Protocols

The standard automated solid-phase oligonucleotide synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. biotage.comatdbio.com

Detritylation : Removal of the 5'-dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl for the next coupling reaction. danaher.com

Coupling : The activated phosphoramidite monomer (in this case, the modified thymine phosphoramidite) is added to the growing oligonucleotide chain. biotage.com

Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. biotage.comatdbio.com

Oxidation : Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in an aqueous solution. biotage.com

When incorporating a bulky, modified phosphoramidite such as this compound, optimization may be required. The large trityl group on the hexyl linker could cause steric hindrance, potentially reducing the efficiency of the coupling step. atdbio.com To counteract this, adjustments to the synthesis protocol might include extending the coupling time or using a more potent activator to ensure the reaction goes to completion.

Parameter Standard Protocol Potential Optimization for Bulky Adducts Rationale
Coupling Time 60-120 seconds180-300 secondsTo overcome steric hindrance and allow sufficient time for the bulky phosphoramidite to react with the support-bound oligonucleotide.
Activator Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)More potent activators can enhance the rate of the coupling reaction for sterically demanding monomers.
Monomer Concentration 0.1 M0.15 - 0.2 MA higher concentration can help drive the reaction equilibrium towards the coupled product.
This interactive table summarizes potential optimizations for the solid-phase synthesis of oligonucleotides containing sterically demanding modified monomers.

Considerations for Deprotection Strategies in Modified Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups (on the phosphate backbone and the nucleobases) must be removed. atdbio.com The trityl group on the hexyl linker of this compound is an acid-labile protecting group, similar to the 5'-DMT group often used for purification.

Standard deprotection often involves heating the oligonucleotide in concentrated ammonium (B1175870) hydroxide. However, a variety of deprotection cocktails exist, tailored to the sensitivity of the modifications present. glenresearch.com For an oligonucleotide containing the this compound modification, the primary concern is the stability of the trityl group during the removal of other protecting groups.

If the trityl group is intended to remain on the final product (for example, as a purification handle or a key structural feature), the deprotection conditions must be carefully chosen to be basic or neutral, avoiding the acidic conditions that would cleave it. Strategies using milder, non-ammonia-based reagents or conditions might be employed. For example, "UltraMILD" deprotection using potassium carbonate in methanol (B129727) can remove base-labile protecting groups while leaving acid-labile groups like trityl intact. glenresearch.com

Conversely, if the trityl group is meant to be removed, a final acidic wash after basic deprotection would be performed. The presence of the trityl group allows for a straightforward purification method known as "Trityl-ON" HPLC, where the full-length, trityl-containing oligonucleotides are easily separated from shorter, "Trityl-OFF" failure sequences. nih.gov

Enzymatic Incorporation of Modified Nucleosides into Nucleic Acids

The enzymatic synthesis of nucleic acids by DNA and RNA polymerases is a highly specific process, relying on precise molecular recognition of the incoming deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) substrate. nih.gov

Substrate Recognition by DNA and RNA Polymerases

DNA and RNA polymerases have evolved to select the correct nucleotide substrate based on two main criteria: proper Watson-Crick base pairing with the template strand and the correct sugar geometry (deoxyribose for DNA polymerases, ribose for RNA polymerases). nih.govnih.gov The active site of a polymerase forms a snug pocket around the nascent base pair, and any significant deviation from the canonical structure is typically rejected.

The compound this compound, if converted into its corresponding triphosphate, would be an exceptionally poor substrate for any known DNA or RNA polymerase. The modification is at the N1 position of the thymine base, which is the atom that forms a crucial hydrogen bond with the N6-amino group of adenine (B156593) during Watson-Crick base pairing. The presence of a long, bulky hexyl-trityl chain at this position completely obstructs the Watson-Crick pairing face, making it impossible for the modified base to pair correctly with a template adenine.

Therefore, direct enzymatic incorporation of this compound triphosphate into a growing DNA or RNA strand during replication or transcription is not a viable strategy. Polymerases may exhibit some tolerance for modifications at the C5 position of pyrimidines, but modifications at the N1 position fundamentally disrupt the base-pairing information required for templated synthesis. nih.gov

Chemoenzymatic Synthetic Approaches for Modified Oligonucleotides

While direct polymerase-mediated incorporation is unfeasible, a chemoenzymatic approach offers a potential route to integrate a this compound-modified oligonucleotide into larger nucleic acid constructs. This strategy combines the flexibility of chemical synthesis with the efficiency and specificity of enzymatic ligation.

The process would involve:

Chemical Synthesis : An oligonucleotide containing the this compound modification at a desired position is first synthesized using the phosphoramidite chemistry described in section 3.1.

Enzymatic Ligation : This chemically synthesized, modified oligonucleotide is then joined to another DNA or RNA fragment using an enzyme such as T4 DNA ligase. The ligase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one strand and the 3'-hydroxyl of another.

The success of this approach would depend on the ligase's tolerance for the bulky modification, particularly if it is located near the ligation junction (the 3' or 5' terminus). The large, flexible linker might be accommodated within the enzyme's active site, or it might cause steric clashes that inhibit or prevent ligation. The feasibility would likely need to be determined empirically for the specific ligase and substrate context.

Structural and Conformational Impact of 1 6 Triphenylmethoxy Hexyl Thymine on Nucleic Acids

Influence on Nucleic Acid Duplex Stability and Hybridization Thermodynamics

The stability of the DNA double helix is a finely tuned balance of hydrogen bonding, base stacking, and electrostatic interactions. The introduction of a modification like 1-[6-(Triphenylmethoxy)hexyl]thymine would undoubtedly perturb this balance. The large and hydrophobic triphenylmethoxy group is expected to have a destabilizing effect on the DNA duplex. This is because the bulky group would likely disrupt the regular, ordered stacking of base pairs, which is a major stabilizing force in the double helix.

Hypothetical Thermodynamic Data for a DNA Duplex Containing this compound (T)*

This table is purely illustrative and based on general principles of nucleic acid thermodynamics, as no specific experimental data for this compound is available.

Oligonucleotide SequenceModificationMelting Temperature (Tm) (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
5'-d(GCGTATGC)-3'None (Control)55.0-58.2-165.4-8.9
5'-d(GCGT*ATGC)-3'This compound< 55.0 (Predicted)Less Negative (Predicted)Less Negative (Predicted)Less Negative (Predicted)

The hexyl linker provides a degree of flexibility, which might allow the triphenylmethoxy group to reside in one of the grooves of the DNA duplex, potentially mitigating some of the steric clashes. However, even in a groove-binding conformation, the entropic cost of ordering the flexible linker and the disruption of the regular water structure within the groove would likely contribute to a decrease in duplex stability.

Conformational Analysis of the Modified Nucleobase within DNA/RNA Strands

The conformation of a standard B-form DNA helix is characterized by specific sugar puckers, backbone torsion angles, and base pair parameters. The incorporation of this compound would almost certainly induce localized conformational changes. The steric bulk of the triphenylmethoxy group could force a change in the sugar pucker of the modified nucleotide and its neighbors from the typical C2'-endo conformation to a C3'-endo or other non-canonical pucker.

Interactions of the Triphenylmethoxy Moiety with the Local Nucleic Acid Environment

The triphenylmethoxy group, being highly aromatic and hydrophobic, would likely seek to minimize its contact with the aqueous solvent. This could lead to several possible interaction modes within the nucleic acid structure. One possibility is that the trityl group intercalates between base pairs. However, its sheer size makes this less likely than for smaller planar aromatic molecules.

A more probable scenario is that the triphenylmethoxy moiety resides in either the major or minor groove of the DNA duplex. The major groove is wider and could more readily accommodate the bulky group. In this position, the phenyl rings could engage in van der Waals interactions with the edges of the base pairs and the sugar-phosphate backbone. The flexible hexyl linker would be crucial in allowing the trityl group to adopt an optimal position within the groove.

Effects on Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes, Triplexes)

The influence of this compound on non-canonical DNA structures like G-quadruplexes and triplexes is another area ripe for investigation. G-quadruplexes, formed in guanine-rich sequences, are characterized by stacked G-tetrads. The introduction of a bulky modification within or near a G-quadruplex forming sequence could either inhibit its formation due to steric hindrance or potentially stabilize it through stacking interactions with the G-tetrads, depending on the location and orientation of the modification.

Similarly, in triplex DNA, where a third strand binds in the major groove of a duplex, the presence of the triphenylmethoxy group could either block the binding of the third strand or, conversely, participate in interactions that stabilize the triplex structure. The outcome would depend critically on the precise positioning of the modification and the sequence context.

Applications of 1 6 Triphenylmethoxy Hexyl Thymine in Advanced Chemical Biology and Bionanotechnology

Bioconjugation and Ligand Attachment Strategies via the Hexyl Linker

The C6 hexyl linker of 1-[6-(Triphenylmethoxy)hexyl]thymine is the key to its utility in bioconjugation. After incorporation into an oligonucleotide, the terminal triphenylmethoxy group is removed, typically under mild acidic conditions, to reveal a primary hydroxyl group. This hydroxyl group is then readily converted into a more reactive functional group, most commonly a primary amine, which serves as a handle for attaching various ligands.

Post-synthetic modification is a powerful strategy that allows for the attachment of molecules that would not be stable under the conditions of automated DNA synthesis. nih.gov The process begins with the synthesis of an oligonucleotide containing one or more this compound units. Following the synthesis and deprotection of the main oligonucleotide chain, the trityl group on the hexyl linker is selectively removed. The exposed terminal hydroxyl is then typically converted to a primary amine, creating a nucleophilic site for reaction with an activated molecule of interest (e.g., an NHS-ester). This method provides high efficiency and convenience for creating custom-modified DNA strands. nih.gov

Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. The use of this compound facilitates such strategies in oligonucleotide synthesis. The triphenylmethoxy (trityl) group is labile to acid, whereas the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed under basic conditions. This inherent difference allows for selective deprotection of the hexyl linker, enabling its functionalization while the rest of the oligonucleotide remains protected. This approach is critical for complex syntheses where multiple, distinct modifications are required at different positions within the same DNA strand.

The ability to introduce a reactive handle at a specific internal position of a DNA strand is crucial for creating well-defined bioconjugates.

DNA-Protein Conjugates: The thymine (B56734) methyl group, a key feature of the parent molecule thymine, is known to be important for specific DNA-protein interactions. nih.gov By using this compound, a protein can be tethered to a specific location on a DNA strand via the hexyl linker. This allows for precise control over the architecture of the resulting conjugate, which is essential for applications in diagnostics, targeted therapy, and the study of biological interactions.

DNA-Small Molecule Conjugates: Small molecules such as fluorophores, quenchers, or therapeutic agents can be attached to the hexyl linker. This is widely used in creating diagnostic probes (e.g., for qPCR) or for studying drug delivery mechanisms. For instance, attaching a fluorescent dye allows for the tracking of the oligonucleotide within a cell.

DNA-Nanoparticle Conjugates: Oligonucleotides modified with a linker derived from this compound can be conjugated to nanoparticles, such as gold nanoparticles. nih.gov The DNA sequence directs the assembly of these nanoparticles into larger, ordered structures. The hexyl linker provides the necessary spacing and flexibility for the nanoparticle to attach without disrupting the DNA duplex. Such conjugates are fundamental in the development of novel biosensors and plasmonic devices. nih.gov

Conjugate TypeAttached Moiety (Example)Linker FunctionApplication
DNA-Protein Enzyme (e.g., DNA Polymerase)Provides a specific attachment point away from the active site.Studying DNA-protein interactions, creating therapeutic conjugates. nih.gov
DNA-Small Molecule Fluorescent Dye (e.g., Fluorescein)Covalently tethers the molecule to a precise DNA location.Molecular probes, FRET analysis, cellular imaging.
DNA-Nanoparticle Gold NanoparticleAnchors the nanoparticle to the DNA scaffold for self-assembly.Biosensing, plasmonic waveguides, materials science. nih.govnih.gov

Role in DNA Nanotechnology and Directed Self-Assembly

DNA nanotechnology leverages the predictable Watson-Crick base pairing of nucleic acids to construct nanoscale objects with high precision. nih.govmdpi.com The incorporation of non-standard monomers like this compound into these structures introduces new chemical and physical properties.

DNA origami is a technique used to fold a long single-stranded DNA scaffold into a custom two- or three-dimensional shape using hundreds of short "staple" strands. mdpi.com By incorporating this compound into these staple strands, specific locations on the DNA origami structure can be endowed with hydrophobic character. The six-carbon hexyl chain acts as a localized hydrophobic domain. This allows for the precise engineering of surfaces that can interact with lipids, cell membranes, or other hydrophobic molecules, a critical feature for creating sophisticated drug delivery vehicles and membrane-spanning nanodevices.

An amphiphile is a molecule possessing both hydrophilic and hydrophobic properties. DNA is inherently hydrophilic due to its charged phosphate backbone. By attaching a sufficiently large hydrophobic molecule (such as a lipid or a polymer) to the hexyl linker of an incorporated this compound, the entire oligonucleotide can be transformed into a nucleic acid amphiphile. nih.gov These amphiphilic constructs can spontaneously self-assemble in aqueous solutions to form higher-order structures like micelles or vesicles. nih.gov This process of supramolecular organization is driven by the hydrophobic effect, where the hydrophobic moieties cluster together to minimize their contact with water. This strategy is a cornerstone for building novel nanomaterials and drug delivery systems that combine the programmability of DNA with the self-assembling properties of lipids. nih.gov

ConstructModifying PrincipleResulting PropertyApplication in Self-Assembly
Modified DNA Origami Incorporation of hexyl linkers into staple strands. mdpi.comCreates localized hydrophobic patches on a hydrophilic surface.Directed binding to lipid membranes; templating the assembly of hydrophobic guest molecules.
Nucleic Acid Amphiphile Conjugation of a large hydrophobic molecule to the hexyl linker.The entire DNA-conjugate becomes amphiphilic.Spontaneous formation of micelles, vesicles, and other nanostructures for drug encapsulation and delivery. nih.gov

Modulation of Self-Assembly Pathways and Hierarchical Structures

There is no available scientific literature that specifically investigates the role of this compound in modulating self-assembly pathways or the formation of hierarchical structures.

In principle, the bulky and hydrophobic nature of the triphenylmethoxy (trityl) group could significantly influence the self-assembly of molecules into which it is incorporated. For instance, if this compound were used to modify a DNA or RNA oligonucleotide, the trityl group at the terminus could drive aggregation or the formation of specific supramolecular structures through hydrophobic and π-stacking interactions. The flexible hexyl linker would provide conformational freedom, potentially allowing the trityl groups to form distinct domains within a larger assembly. However, no experimental data on such phenomena for this specific compound have been published.

Probing Protein-Nucleic Acid Interactions and Enzymatic Activities

No research studies have been found that detail the influence of a this compound modification on the affinity and specificity of DNA/RNA binding proteins.

Theoretically, incorporating this modification into a nucleic acid sequence would introduce a significant steric hindrance and a large hydrophobic moiety. This could have several effects on protein binding:

Steric Hindrance: The bulky trityl group could physically block the binding site for a protein, thereby reducing or inhibiting binding affinity.

Altered Conformation: The presence of the modification could induce local or global conformational changes in the nucleic acid, which might either enhance or disrupt the recognition by a binding protein.

Hydrophobic Interactions: The trityl group could potentially form favorable hydrophobic interactions with nonpolar pockets on a protein surface, which could, in some cases, increase binding affinity.

Without experimental data, such as dissociation constants (Kd) from biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry), any discussion of the influence on protein binding remains speculative.

There is no available literature on the interaction of enzymes like nucleases, methyltransferases, or ligases with nucleic acid substrates containing a this compound modification.

The large triphenylmethoxy group would likely have a profound impact on the activity of enzymes that process nucleic acids. For enzymes such as nucleases, the bulky group might shield the phosphodiester backbone from cleavage. For methyltransferases, it could obstruct access to the target base. Similarly, DNA or RNA ligases might be unable to catalyze the formation of a phosphodiester bond at or near the site of this modification.

The following table conceptualizes potential outcomes of such interactions, though it is not based on published data for this specific compound.

Enzyme ClassPotential Interaction with Modified SubstrateHypothetical Outcome
Nucleases Steric hindrance of the active site.Inhibition of cleavage near the modification.
Methyltransferases Blockage of the target recognition site.Prevention of methylation.
Ligases Obstruction of the nick ligation site.Inhibition of strand joining.

No studies have been published that elucidate the molecular recognition mechanisms involving nucleic acids modified with this compound.

Elucidating such mechanisms would require detailed structural and biophysical studies. Techniques like X-ray crystallography or NMR spectroscopy of a complex between the modified nucleic acid and a binding partner (e.g., a protein) would be necessary to visualize the specific molecular contacts. Molecular dynamics simulations could also provide insights into the conformational dynamics and the nature of the non-covalent interactions (hydrophobic, van der Waals, etc.) involving the triphenylmethoxy-hexyl group. In the absence of such research, the specific contributions of this modification to molecular recognition remain unknown.

Theoretical and Computational Investigations of 1 6 Triphenylmethoxy Hexyl Thymine and Its Oligonucleotide Conjugates

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability and reactivity. For 1-[6-(Triphenylmethoxy)hexyl]thymine, these studies would focus on how the bulky trityl group and the hexyl linker influence the electron distribution across the thymine (B56734) base.

Research Findings: Quantum chemical calculations on thymine itself have established its fundamental electronic structure. nih.gov The introduction of the triphenylmethoxyhexyl group is expected to significantly alter this structure. The three phenyl rings of the trityl group create a large, electron-rich region, which can engage in pi-stacking interactions. This modification can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, thereby affecting the molecule's reactivity and its ability to participate in charge-transfer interactions within a DNA or RNA duplex.

Studies on the reactivity of thymine and related pyrimidine (B1678525) derivatives show that reaction pathways are sensitive to the molecular environment and substituent groups. nih.gov For this compound, the trityl group would sterically hinder reactions at the thymine base while the hexyl linker provides flexibility. DFT can be used to calculate reactivity descriptors that predict how the molecule will interact with other species, such as reactive oxygen species or enzymatic catalysts. mdpi.com

Table 1: Hypothetical Quantum Chemical Parameters for Thymine vs. Modified Thymine.
ParameterDescriptionThymine (Calculated)This compound (Predicted)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.~ -6.5 eVSlightly Increased (less negative)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.~ -0.3 eVSlightly Decreased
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.~ 6.2 eVSlightly Decreased
Dipole MomentMeasure of the net molecular polarity.~ 3.9 DSignificantly Increased

Molecular Dynamics Simulations of Modified Nucleic Acid Systems

Research Findings: When this compound is incorporated into an oligonucleotide, the bulky and hydrophobic triphenylmethoxy group is expected to cause significant local structural perturbations. MD simulations can be used to model these effects. nih.gov It is anticipated that the trityl group would reside in one of the grooves of the duplex, likely the major groove, leading to its widening and altering the local helical parameters such as twist, roll, and slide. The flexible hexyl linker would allow the trityl group to explore a range of positions, and simulations can map its preferred locations and dynamic behavior. wesleyan.edu The presence of such a large adduct could also impact the stability of the duplex, either by disrupting base pairing or by forming favorable hydrophobic and van der Waals interactions that stabilize the structure. These simulations are typically run using established force fields like AMBER or CHARMM. encyclopedia.pubnih.gov

Table 2: Typical Parameters for an MD Simulation of a Modified Oligonucleotide.
ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy of the system based on atomic positions. encyclopedia.pub
Solvent ModelExplicit (e.g., TIP3P water)Simulates the aqueous environment, which is crucial for nucleic acid structure.
System Size~50,000 - 100,000 atomsIncludes the oligonucleotide, water molecules, and counter-ions for charge neutrality.
Simulation Time100 ns - 1 µsAllows for sufficient sampling of molecular motions and conformational changes. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.

Computational Prediction of Conformational Preferences and Energetics

The biological function of nucleosides and nucleotides is deeply tied to their three-dimensional shape, or conformation. ttu.ee Key conformational features include the pucker of the sugar ring (C2'-endo in B-DNA, C3'-endo in A-DNA) and the rotation around the glycosidic bond that connects the base to the sugar (anti or syn). researchgate.netgatech.edu Computational methods can predict the preferred conformations and the energy barriers between them.

Research Findings: For this compound, the conformational landscape is more complex than that of a standard nucleoside. The long, flexible hexyl linker can adopt numerous conformations, while the very large trityl group introduces significant steric constraints. Potential energy calculations can be used to explore the rotational freedom around the various single bonds in the hexyl linker and the glycosidic bond. nih.gov It is highly probable that the steric bulk of the trityl group would create a strong preference for the anti conformation around the glycosidic bond to avoid a clash with the sugar-phosphate backbone. The flexibility of the linker might allow the trityl group to fold back and interact with the thymine base or extend away into the solvent. Understanding these preferences is critical, as they dictate how the modified base presents itself for molecular interactions within a larger nucleic acid structure. mdpi.com

Table 3: Conformational Variables for this compound.
VariableDescriptionPredicted Preference/Behavior
Glycosidic Torsion (χ)Rotation around the N1-C1' bond.Strongly favors anti conformation due to steric clash of the trityl group in the syn position.
Sugar PuckerConformation of the deoxyribose ring.Likely C2'-endo when in a B-form DNA duplex, but could be locally perturbed.
Hexyl Linker TorsionsRotation around the C-C bonds of the linker.Multiple low-energy conformations possible, leading to high flexibility.
Trityl Group OrientationPosition of the bulky group relative to the rest of the molecule.Energetically driven to minimize steric hindrance and maximize favorable hydrophobic contacts.

Ligand and Protein Docking Studies with Modified Nucleic Acid Substrates

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, such as a protein or a nucleic acid). nih.govresearchgate.net This method is invaluable in drug design and for understanding molecular recognition.

Research Findings: Oligonucleotides containing this compound can be studied as either ligands or receptors. When the modified oligonucleotide is the receptor, docking could be used to screen for small molecules that bind specifically to the distorted groove region created by the trityl group.

More commonly, the modified oligonucleotide acts as a ligand designed to bind to a specific protein target. For example, studies have shown that 5'-O-tritylated nucleosides can act as inhibitors of enzymes like thymidine (B127349) phosphorylase. nih.gov Docking simulations of an oligonucleotide containing this compound into the active site of a target protein (e.g., a DNA polymerase, helicase, or transcription factor) would be highly informative. The trityl group, due to its size and hydrophobicity, would be a critical determinant of binding affinity and specificity. It could fit into a hydrophobic pocket on the protein surface, acting as an anchor and potentially blocking the protein's function. Docking programs like AutoDock or DOCK 6 can predict binding poses and estimate the free energy of binding, guiding the design of more potent and specific therapeutic oligonucleotides. nih.gov

Table 4: Hypothetical Docking Study of a Modified Oligonucleotide against a Target Protein.
ParameterDescriptionPredicted Outcome/Observation
Binding EnergyEstimated free energy of binding (e.g., in kcal/mol).Favorable (negative) value, with significant contribution from the trityl group's interactions.
Key InteractionsTypes of non-covalent bonds formed.Hydrophobic and pi-stacking interactions from the trityl group; hydrogen bonds from the oligonucleotide backbone and bases.
Binding SiteRegion of the protein where the ligand binds.A large hydrophobic pocket accommodating the trityl group, adjacent to the DNA/RNA binding cleft.
Inhibition Constant (Ki)Predicted concentration for 50% inhibition.Lower values indicate stronger binding and more effective inhibition.

Future Directions and Emerging Research Avenues for 1 6 Triphenylmethoxy Hexyl Thymine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The practical application of any modified nucleoside is fundamentally dependent on the efficiency and scalability of its synthesis. For 1-[6-(Triphenylmethoxy)hexyl]thymine, future research will likely focus on optimizing its preparation to make it more accessible for broader studies.

A plausible synthetic route involves a two-step process: the N1-alkylation of thymine (B56734) followed by the protection of the terminal hydroxyl group.

Step 1: N1-Alkylation of Thymine

The selective alkylation at the N1 position of the pyrimidine (B1678525) ring is a crucial step. While direct alkylation of thymine with a bifunctional reagent like 6-chloro-1-hexanol (B31631) can lead to a mixture of N1 and N3 substituted products, methods to enhance N1 selectivity are an active area of research. One approach involves the temporary protection of the N3 position. For instance, a benzoyl group can be introduced at the N3 position, directing the alkylation to the N1 site. aip.org Subsequent removal of the protecting group under basic conditions yields the desired N1-alkylated thymine. aip.org

Another promising strategy is the Mitsunobu reaction, which allows for the direct coupling of thymine with an alcohol, such as 6-hydroxy-1-hexanol, under mild conditions using reagents like triphenylphosphine (B44618) (Ph₃P) and diisopropyl azodicarboxylate (DIAD). aip.org This method often provides good yields and high selectivity for the N1 position. aip.org

Step 2: Triphenylmethylation of the Terminal Alcohol

The introduction of the triphenylmethyl (trityl) group at the terminal hydroxyl of the hexyl chain is the second key transformation. The trityl group is a bulky, acid-labile protecting group widely used in nucleoside and carbohydrate chemistry. researchgate.net Conventional methods involve reacting the alcohol with triphenylmethyl chloride in the presence of a base like pyridine. researchgate.net

To improve efficiency and simplify purification, researchers are exploring alternative methods. These include the use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) which can accelerate the reaction at room temperature. nih.gov Microwave-assisted synthesis in the presence of triethylamine (B128534) has also been shown to be a rapid and efficient method for the tritylation of alcohols and nucleosides. acs.org Furthermore, the development of catalytic methods, for instance using Lewis acids, could offer a more sustainable and atom-economical approach to this transformation. nih.govoup.com

Reaction Step Conventional Method Emerging Method Key Advantages of Emerging Method
N1-Alkylation of Thymine Direct alkylation with haloalkanesMitsunobu reaction with diols; Use of N3-protected thymineHigher selectivity for N1 position, milder reaction conditions.
Triphenylmethylation Trityl chloride and pyridineMicrowave-assisted synthesis; Catalytic methods with Lewis acidsFaster reaction times, improved yields, easier purification.

Exploration in the Context of Expanded Genetic Alphabets and Information Storage

The four canonical DNA bases (A, T, C, G) form the foundation of all life. However, there is growing interest in expanding this genetic alphabet with unnatural base pairs (UBPs) to increase the information density of DNA and create novel biological functionalities. aip.orgresearchgate.netwikipedia.orgexlibrisgroup.com The unique structure of this compound makes it an interesting candidate for such endeavors.

The bulky and hydrophobic triphenylmethoxy group could potentially mediate base pairing through non-hydrogen bonding interactions, such as hydrophobic and packing forces. researchgate.netexlibrisgroup.com This is a key principle behind some of the most successful UBPs developed to date. aip.orgresearchgate.netnih.gov Future research could explore the pairing properties of this compound with other hydrophobically modified nucleobases to identify a suitable partner for forming a stable and replicable UBP.

The ability to expand the genetic alphabet has profound implications for DNA-based data storage. acs.orgnih.gov By increasing the number of distinct characters in the genetic code, the theoretical information density of DNA can be significantly enhanced. acs.orgnih.gov The incorporation of modified nucleotides, including those with bulky hydrophobic side chains, into DNA strands is a promising strategy to achieve this. acs.orgnih.govbalasubramanian.co.uk

A key challenge in this field is the development of reliable methods for writing and reading DNA containing these modified bases. Future studies could investigate the incorporation of this compound into DNA oligonucleotides using enzymatic or chemical synthesis methods. Subsequently, the impact of this modification on the structure and stability of the DNA duplex could be characterized. Furthermore, the compatibility of this modified base with DNA polymerases and sequencing technologies, such as nanopore sequencing, would need to be thoroughly evaluated to assess its viability for practical data storage applications. nih.govbalasubramanian.co.uk

Application Area Potential Role of this compound Key Research Questions
Expanded Genetic Alphabet Serve as one partner in a hydrophobic unnatural base pair.What is a suitable pairing partner? Is the resulting UBP stable and orthogonal to natural base pairs? Can it be replicated by polymerases?
DNA Data Storage Increase information density as an additional, distinguishable character.Can it be efficiently incorporated into DNA? How does it affect DNA structure? Is it compatible with current sequencing technologies?

Integration into Advanced Functional Nucleic Acid Materials and Devices

The self-assembly properties of DNA make it an excellent scaffold for the construction of nanoscale materials and devices. The introduction of chemical modifications, such as the one present in this compound, can impart novel functionalities to these DNA-based structures.

The hydrophobic triphenylmethoxy group can act as an anchor for positioning DNA nanostructures on lipid membranes. nih.govacs.orgnih.gov This has significant implications for the development of DNA-based sensors and drug delivery systems that can interact with cell surfaces. nih.govacs.orgnih.gov Research in this area could involve synthesizing oligonucleotides containing this compound and studying their interaction with artificial and cellular membranes. The length and flexibility of the hexyl linker could provide a degree of control over the positioning and dynamics of the DNA nanostructure at the membrane interface.

Furthermore, the hydrophobic nature of the triphenylmethoxy group could be exploited to drive the self-assembly of DNA amphiphiles into higher-order structures, such as micelles or crystalline arrays. aip.org By controlling the placement of this modification within a DNA sequence, it may be possible to program the formation of complex nanostructures with defined shapes and properties. aip.org These materials could find applications in areas such as nanoelectronics, catalysis, and advanced diagnostics.

Future work will likely involve a combination of chemical synthesis, biophysical characterization techniques (e.g., atomic force microscopy, small-angle X-ray scattering), and molecular dynamics simulations to understand and control the assembly of nucleic acid materials functionalized with this compound.

Potential for In Vitro and Ex Vivo Studies in Chemical Biology Contexts

Modified nucleosides are invaluable tools in chemical biology for probing and manipulating biological processes. The unique features of this compound suggest several potential applications in this domain.

The bulky triphenylmethoxy group could serve as a sterically demanding probe to study DNA-protein interactions. By incorporating this modified base at specific sites within a DNA sequence, researchers could investigate how the bulky group affects the binding and activity of enzymes such as polymerases, nucleases, and transcription factors. This could provide insights into the spatial constraints of the active sites of these proteins.

The hydrophobic nature of the modification could also be exploited to enhance the cellular uptake of oligonucleotides. nih.gov This is a major challenge in the development of antisense therapies and other nucleic acid-based drugs. nih.govresearchgate.net While the triphenylmethoxy group itself might not be the final delivery vehicle, studies on how it influences membrane association and cellular entry could inform the design of more effective delivery strategies. nih.govnih.gov

In ex vivo studies, oligonucleotides containing this compound could be used to modulate gene expression in cell cultures. The impact of the modification on the stability of the oligonucleotide against nuclease degradation and its hybridization properties with target mRNA would be key parameters to investigate.

Synergistic Applications with Other Nucleic Acid Modifications for Enhanced Functionality

The true power of nucleic acid chemistry often lies in the combination of different modifications to achieve synergistic effects. The properties of this compound could be augmented by co-incorporating other functional groups into the same oligonucleotide.

For instance, combining the hydrophobic character of the triphenylmethoxy group with a fluorescent dye could create a powerful probe for studying DNA-membrane interactions with high sensitivity. The hydrophobic moiety would anchor the probe to the membrane, while the fluorophore would report on the local environment or binding events.

Similarly, the introduction of backbone modifications, such as phosphorothioates, could enhance the nuclease resistance of oligonucleotides containing this compound, making them more suitable for in-cell applications. The combination of a bulky, hydrophobic group with modifications that improve binding affinity, such as locked nucleic acids (LNAs), could lead to the development of highly specific and potent antisense agents. nih.gov

Future research in this area will require the development of versatile synthetic strategies that allow for the site-specific incorporation of multiple, chemically diverse modifications into a single oligonucleotide. This will open up a vast design space for creating multifunctional nucleic acid-based tools and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1-[6-(Triphenylmethoxy)hexyl]thymine, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thymine derivatives are often functionalized via protection-deprotection strategies (e.g., triphenylmethoxy groups require acid-labile protection). Reaction variables like solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios of reactants (e.g., thymine:alkylating agent = 1:1.2) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., hexyl chain linkage, triphenylmethoxy protons).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ = 532.3; observed = 532.2).
  • X-ray crystallography : Resolves spatial arrangement of bulky triphenylmethoxy groups and thymine base (if single crystals are obtainable) .

Q. What key physicochemical properties (e.g., solubility, stability) must be prioritized for in vitro studies?

  • Methodological Answer :

  • Solubility : The compound is hydrophobic; use DMSO for stock solutions (≤10 mM). For aqueous buffers, add co-solvents like PEG-400 (≤5% v/v).
  • Stability : Assess stability under physiological pH (e.g., pH 7.4 buffer at 37°C over 24–48 hours) using HPLC. Triphenylmethoxy groups may hydrolyze under acidic conditions (pH < 4) .

Advanced Research Questions

Q. How does the triphenylmethoxy-hexyl substituent influence the compound’s mechanism of action in enzymatic inhibition (e.g., HIV-1 reverse transcriptase)?

  • Methodological Answer : The hexyl chain enhances lipid solubility, improving membrane permeability. The triphenylmethoxy group may sterically hinder enzyme-substrate binding. Use kinetic assays (e.g., steady-state inhibition constants, KiK_i) to compare with analogs lacking this group. Molecular docking (e.g., AutoDock Vina) can predict interactions with hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data across cell lines or assays?

  • Methodological Answer :

  • Controlled variables : Standardize cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., ATP levels in cytotoxicity assays), and compound batch purity.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (Table 1) to isolate functional group contributions.
  • Table 1 : Substituent Effects on Antiviral Activity
SubstituentIC50_{50} (HIV-1 RT)LogP
Triphenylmethoxy-hexyl0.8 µM3.2
Methylphenylthio-hexyl1.5 µM2.9
Unmodified thymine>10 µM1.1
Data adapted from comparative studies .

Q. What computational and experimental strategies are recommended for optimizing this compound’s selectivity against off-target proteins?

  • Methodological Answer :

  • Proteomic profiling : Use affinity chromatography (compound-functionalized resins) to identify off-target binding partners.
  • Free-energy perturbation (FEP) simulations : Quantify binding energy differences between target and homologous proteins (e.g., human DNA polymerase vs. viral reverse transcriptase).
  • Rational design : Introduce polar groups (e.g., hydroxyls) to reduce non-specific hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.